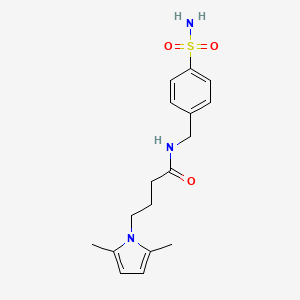
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide, also known as DMPB, is a novel sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines and chemokines. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been found to inhibit the formation of new blood vessels in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide in lab experiments is its high purity and high yield. This ensures that the results obtained from the experiments are reliable and reproducible. Another advantage is its versatility, as it has been shown to have multiple applications in scientific research. However, one limitation of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a therapeutic agent for cancer, either as a standalone treatment or in combination with other drugs. Additionally, further research could be conducted to elucidate the precise mechanisms of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide and to identify potential targets for its use in scientific research.
Synthesemethoden
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-chlorobenzylamine to form an intermediate, which is then reacted with butanoyl chloride and sodium sulfite to yield the final product. The synthesis process has been optimized to yield high purity and high yield of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has also been found to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. In addition, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-5-6-14(2)20(13)11-3-4-17(21)19-12-15-7-9-16(10-8-15)24(18,22)23/h5-10H,3-4,11-12H2,1-2H3,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGLKFFDJERIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

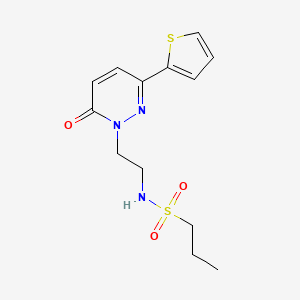
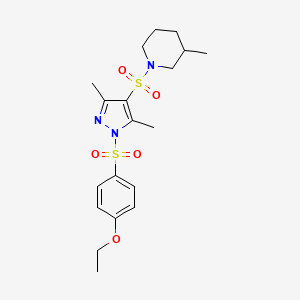
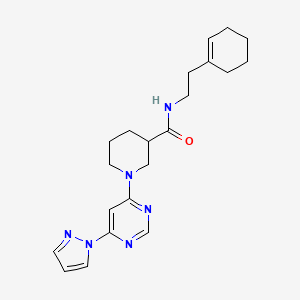
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)

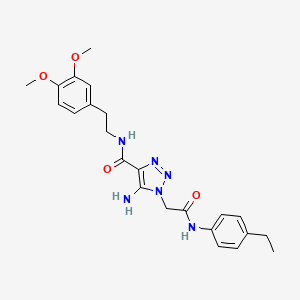
![4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002853.png)
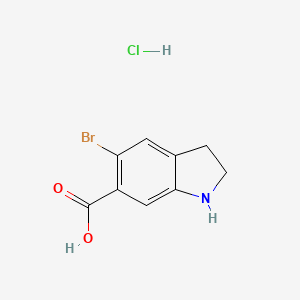
![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)
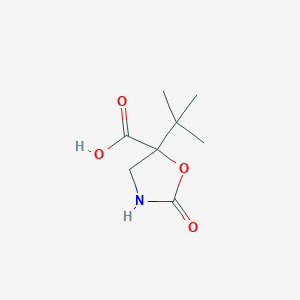
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)
